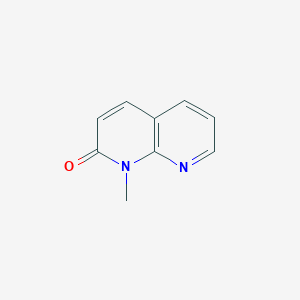

1-Methyl-1,8-naphthyridin-2(1H)-one

説明

Historical Context and Evolution of Naphthyridinone Chemistry

The journey of naphthyridine chemistry began in 1893 with the synthesis of the first naphthyridine by Reissert. mdpi.com However, it wasn't until 1927 that the unsubstituted 1,5- and 1,8-naphthyridine (B1210474) isomers were synthesized. mdpi.com The family of naphthyridines, also known as diazanaphthalenes, consists of bicyclic systems with two pyridine (B92270) rings. mdpi.com The development of synthetic methods for 1,8-naphthyridines has been a continuous area of interest for chemists due to their wide-ranging applications. kthmcollege.ac.in Early methods often involved harsh reaction conditions, but recent advancements have focused on greener and more efficient syntheses. nih.govrsc.org A notable development is the gram-scale synthesis of 1,8-naphthyridines in water using an ionic liquid catalyst, a significant step towards environmentally benign processes. nih.govacs.org

Structural Classification and Nomenclature of Naphthyridinone Scaffolds

Naphthyridines are classified based on the relative positions of the two nitrogen atoms in their bicyclic structure, resulting in six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. mdpi.comnih.gov The term "naphthyridinone" indicates the presence of a carbonyl group in one of the rings. The nomenclature of these compounds follows IUPAC guidelines, specifying the position of the nitrogen atoms, the location of the ketone group, and any substituents. For example, in 1-Methyl-1,8-naphthyridin-2(1H)-one, "1,8-naphthyridin" defines the core isomeric structure, "2(1H)-one" indicates a ketone group at the second position with the hydrogen at the first position, and "1-Methyl" specifies a methyl group attached to the nitrogen at the first position.

The systematic naming of isomers is crucial to differentiate between compounds with the same molecular formula but different arrangements of atoms. youtube.comyoutube.comyoutube.com Prefixes such as 'iso', 'neo', 'sec', and 'tert' are sometimes used in common nomenclature to denote specific branching patterns. ucla.edu

Table 1: Isomers of Naphthyridine

| Isomer |

| 1,5-Naphthyridine |

| 1,6-Naphthyridine |

| 1,7-Naphthyridine |

| 1,8-Naphthyridine |

| 2,6-Naphthyridine |

| 2,7-Naphthyridine |

Significance of the 1,8-Naphthyridin-2(1H)-one Core in Chemical Biology and Material Science Research

The 1,8-naphthyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. mdpi.com This has led to the development of numerous derivatives with a wide range of biological activities. nih.govtandfonline.com In chemical biology, these compounds are utilized as probes to study enzyme structure and function. nih.gov For instance, substituted 1,8-naphthyridin-2(1H)-ones have been shown to be superior to thymine (B56734) in recognizing adenine (B156593) in DNA and PNA structures, highlighting their potential in the development of novel nucleic acid recognition agents. nih.govresearchgate.net

In material science, 1,8-naphthyridine derivatives are investigated for their photophysical properties. kthmcollege.ac.in Their ability to exhibit thermally activated delayed fluorescence (TADF) and high photoluminescence quantum yield makes them promising candidates for use in organic light-emitting diodes (OLEDs). nih.gov The unique photophysical properties of related naphthalimide derivatives, which can generate semi-stable radical anion species, further underscore the potential of these nitrogen-containing heterocyclic systems in the development of advanced materials. nih.govrsc.orgnih.gov

Overview of Key Research Areas Pertaining to this compound

Research on this compound and its analogs is multifaceted. A primary focus is the synthesis of novel derivatives and the development of more efficient and environmentally friendly synthetic methodologies. kthmcollege.ac.innih.govrsc.org The Friedländer reaction is a key method for synthesizing the 1,8-naphthyridine core. nih.govrsc.org

Another significant area of investigation is the exploration of their biological activities. The 1,8-naphthyridine scaffold is present in several antibacterial drugs, and research continues to explore new antimicrobial applications. nih.govnih.gov Furthermore, derivatives are being studied for their potential as anticancer, anti-inflammatory, and antiviral agents. tandfonline.com

The photophysical properties of these compounds are also a major research focus, with an emphasis on their application in materials science, particularly in the development of OLEDs and molecular sensors. kthmcollege.ac.innih.gov

Table 2: Key Research Findings for 1,8-Naphthyridin-2(1H)-one Derivatives

| Research Area | Key Finding | Reference |

| Synthesis | Development of a gram-scale, water-based synthesis using an ionic liquid catalyst. | nih.govacs.org |

| Chemical Biology | Substituted 1,8-naphthyridin-2(1H)-ones show enhanced recognition of adenine in nucleic acid structures. | nih.govresearchgate.net |

| Material Science | 1,8-Naphthyridine derivatives exhibit promising photophysical properties for OLED applications. | nih.gov |

| Medicinal Chemistry | The 1,8-naphthyridine scaffold is a core component of various antibacterial agents. | nih.govnih.gov |

Structure

3D Structure

特性

IUPAC Name |

1-methyl-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-8(12)5-4-7-3-2-6-10-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANLBSBQPSYIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541546 | |

| Record name | 1-Methyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-11-5 | |

| Record name | 1-Methyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 1,8 Naphthyridin 2 1h One and Its Analogues

Classical Approaches to Naphthyridinone Ring System Construction

The construction of the 1,8-naphthyridinone ring system has traditionally been achieved through several named reactions, with the Friedländer annulation being one of the most prominent and versatile methods. nih.gov This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an active methylene (B1212753) group, such as a ketone, β-ketoester, or malonate derivative. nih.govnih.gov

Historically, the Friedländer reaction often required harsh conditions, including the use of strong acids or bases as catalysts and high reaction temperatures, which could limit its applicability to sensitive substrates. nih.gov Other classical methods for constructing naphthyridine cores include the Skraup, Combes, Pfitzinger, and Conrad-Limpach reactions, although the Friedländer approach is often considered the most straightforward for 1,8-naphthyridinones. nih.gov

Targeted Synthesis of 1-Methyl-1,8-naphthyridin-2(1H)-one and its Derivatives

The specific synthesis of this compound and its substituted analogs often requires multi-step sequences and careful optimization of reaction conditions to achieve desired yields and purity.

Multi-Step Synthetic Sequences and Reaction Optimization

Recent advancements have focused on improving the efficiency and environmental footprint of these syntheses. For example, a gram-scale synthesis of 2-methyl-1,8-naphthyridine was achieved with a 99% yield by reacting 2-aminonicotinaldehyde with acetone (B3395972) in water, catalyzed by choline (B1196258) hydroxide (B78521) (ChOH) at 50°C for 6 hours. nih.gov This method highlights a significant improvement over previous approaches that required metal-based catalysts or harsh conditions. nih.gov

Table 1: Optimization of 2-Methyl-1,8-naphthyridine Synthesis nih.gov

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | None | 50 | 6 | 0 |

| 2 | None | H₂O | 50 | 6 | 0 |

| 3 | ChOH (1 mol%) | None | 50 | 6 | Trace |

| 4 | ChOH (1 mol%) | H₂O | rt | 12 | 65 |

| 5 | ChOH (1 mol%) | H₂O | 50 | 6 | 99 |

Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol), acetone (1.5 mmol), catalyst, solvent (1 mL). rt = room temperature.

Key Intermediates and Precursor Chemistry

The synthesis of this compound and its analogs relies on the availability and reactivity of key intermediates. A pivotal precursor for many synthetic routes is 2-aminonicotinaldehyde. nih.gov This compound serves as the foundational building block for the Friedländer condensation, reacting with various carbonyl compounds to form the second pyridine (B92270) ring. nih.gov

Advanced Synthetic Strategies for Substituted this compound Derivatives

Modern organic synthesis has introduced a range of advanced strategies for the preparation of complex and substituted this compound derivatives, with a focus on efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the derivatization of the 1,8-naphthyridinone core. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely used to introduce aryl, vinyl, and alkynyl substituents onto pre-functionalized naphthyridinone scaffolds. researchgate.netumb.edu These reactions offer a high degree of functional group tolerance and allow for the late-stage diversification of complex molecules. researchgate.net

For example, a library of 8-substituted 9-deazaxanthines, which share a similar heterocyclic core, was prepared through late-stage diversification of an 8-bromo intermediate using palladium-catalyzed cross-coupling reactions. researchgate.net Similarly, the synthesis of 6,8-disubstituted 1,7-naphthyridines has been achieved using palladium-catalyzed cross-coupling reactions, demonstrating the broad applicability of this methodology. acs.org The Negishi coupling, which utilizes organozinc reagents, has also been employed for the synthesis of substituted heterocyclic compounds. nih.gov

Green Chemistry Approaches in Naphthyridinone Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, and the synthesis of naphthyridinones is no exception. youtube.com Green chemistry principles focus on minimizing waste, using safer solvents, and reducing energy consumption. youtube.comyoutube.com

A notable example is the development of a greener Friedländer reaction for the synthesis of 2,3-disubstituted 1,8-naphthyridines using water as the solvent. rsc.org This approach avoids the use of hazardous organic solvents and often leads to simplified purification procedures. rsc.orgacs.org The use of inexpensive and biocompatible ionic liquids, such as choline hydroxide, as catalysts in aqueous media further exemplifies the move towards more sustainable synthetic protocols. nih.govacs.org These methods not only reduce the environmental impact but can also offer improved yields and reaction rates. nih.gov

Stereoselective and Regioselective Synthesis Considerations

The synthesis of substituted 1,8-naphthyridin-2(1H)-one derivatives often requires careful control of regioselectivity, and in the case of chiral analogues, stereoselectivity. Regioselectivity, or the control of the position of substituents on the naphthyridine ring, is a critical challenge. The Friedländer annulation, a classical and widely used method for synthesizing quinolines and naphthyridines, involves the condensation of a 2-amino-pyridine-3-carbaldehyde with a compound containing an activated methylene group (e.g., a ketone or β-ketoester). The choice of reactants and catalysts in this reaction is paramount for directing the regiochemical outcome.

For instance, the reaction of 2-aminonicotinaldehyde with unsymmetrical ketones can potentially lead to two different regioisomeric products. The regioselectivity can be influenced by the catalyst used. The use of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported as a highly reactive and regioselective catalyst for the preparation of 2-substituted 1,8-naphthyridines from o-aminoaromatic aldehydes and unmodified methyl ketones. organic-chemistry.org It has been noted that regioselectivity in such reactions can be enhanced by the slow addition of the methyl ketone substrate to the reaction mixture. organic-chemistry.org

Multicomponent reactions (MCRs) also offer a pathway to substituted 1,8-naphthyridines. A one-pot, three-component condensation of substituted 2-aminopyridines, an active methylene nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and various aldehydes can yield 1,8-naphthyridine (B1210474) derivatives. organic-chemistry.org The regioselectivity in these reactions is dictated by the intrinsic reactivity of the components and the reaction pathway favored under the specific conditions.

Stereoselectivity becomes a consideration when a chiral center is introduced into the 1,8-naphthyridin-2(1H)-one structure, for example, by the inclusion of a stereogenic carbon in one of the substituents or in a reduced form of the naphthyridine core. While direct examples for the asymmetric synthesis of this compound are not prevalent in the reviewed literature, the principles can be inferred from related structures. For the synthesis of a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold, an enantioselective transfer hydrogenation catalyzed by a ruthenium complex was a key step in establishing the stereogenic center. acs.org This approach highlights a viable strategy for installing chirality in naphthyridine systems, which could be adapted for analogues of this compound.

| Method | Key Features | Selectivity Control | Reference |

|---|---|---|---|

| Friedländer Annulation | Condensation of 2-aminonicotinaldehyde with active methylene compounds. | Catalyst choice (e.g., TABO) and slow substrate addition can enhance regioselectivity. | organic-chemistry.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials (e.g., 2-aminopyridine, aldehyde, active methylene nitrile). | Regioselectivity is governed by the specific components and reaction conditions. | organic-chemistry.org |

| Asymmetric Transfer Hydrogenation | Introduction of chirality via enantioselective reduction of a C=N or C=C bond within the heterocyclic system. | Utilizes chiral catalysts (e.g., Ru-complexes) to achieve high enantiomeric excess. Relevant for chiral analogues. | acs.org |

Purification and Isolation Techniques for Naphthyridinone Compounds

Following the chemical synthesis of this compound and its analogues, the crude product is typically a mixture containing unreacted starting materials, by-products, and the desired compound. Therefore, effective purification is essential to isolate the target molecule with high purity. The most common and effective techniques for this purpose are flash chromatography and High-Performance Liquid Chromatography (HPLC). ajrconline.orggoogle.com

Flash Chromatography

Flash chromatography is a preparative air pressure-driven version of traditional column chromatography that is widely used for the rapid separation of chemical mixtures. phenomenex.com It is often the first step in the purification of newly synthesized naphthyridinone compounds. ajrconline.org The principle of separation is based on the differential adsorption of the components of the mixture onto a solid stationary phase (most commonly silica (B1680970) gel) and their varying solubility in the liquid mobile phase that is passed through the column. phenomenex.com

For the purification of 1,8-naphthyridine derivatives, silica gel column chromatography is frequently employed. nih.gov The choice of the mobile phase, typically a mixture of solvents like petroleum ether and ethyl acetate, is optimized to achieve the best separation between the desired product and impurities. nih.gov Flash chromatography is advantageous for processing larger sample quantities (from milligrams to grams) and is an efficient method for removing major impurities before further purification by more sensitive techniques if required. ajrconline.orgphenomenex.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and quantification of components in a mixture. nih.gov For the final purification of naphthyridinone compounds to a high degree of purity (>90%), preparative HPLC is often the method of choice. google.comgoogle.com

The technique utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. youtube.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol), is particularly common for the purification of organic compounds like naphthyridinones. biotage.com

In preparative HPLC, larger columns are used to handle milligram to gram quantities of the compound. google.com The conditions, such as the gradient of the mobile phase composition, flow rate, and detection wavelength, are optimized first on an analytical scale to achieve good separation. These optimized conditions are then scaled up for preparative purification. google.com For ionizable compounds, the addition of modifiers like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution by suppressing ionization. biotage.com

| Technique | Stationary Phase | Typical Mobile Phase | Key Application | Reference |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Ether | Primary purification of crude reaction mixtures, separation of major components. | phenomenex.comnih.gov |

| Preparative HPLC | Reversed-Phase (e.g., C18) | Water/Acetonitrile or Water/Methanol, often with additives like TFA. | Final purification to achieve high purity (>90%), isolation of minor components. | google.comgoogle.combiotage.com |

Chemical Reactivity and Derivatization of 1 Methyl 1,8 Naphthyridin 2 1h One

Electrophilic Aromatic Substitution Reactions on the Naphthyridinone Core

The 1,8-naphthyridinone ring system is generally susceptible to electrophilic attack. The regioselectivity of these reactions is influenced by the electronic nature of the substituents already present on the ring. The pyridinone ring, containing the lactam functionality, is typically deactivated towards electrophilic substitution due to the electron-withdrawing effect of the carbonyl group. Conversely, the pyridine (B92270) ring is more prone to electrophilic attack. For instance, nitration and halogenation reactions are expected to occur preferentially on the pyridine ring, with the precise position of substitution depending on the reaction conditions and the directing effects of the existing nitrogen atom.

Nucleophilic Substitution Reactions and Transformations

Nucleophilic substitution reactions provide a powerful tool for the functionalization of the 1-Methyl-1,8-naphthyridin-2(1H)-one core, particularly when a suitable leaving group is present. A key example is the transformation of a hydroxyl or carbonyl group into a halogen, which then serves as a handle for further derivatization.

A prominent derivative formed through such a pathway is 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one . bldpharm.com This compound is often synthesized by treating the corresponding 7-hydroxy-1-methyl-1,8-naphthyridin-2(1H)-one with a chlorinating agent like phosphorus oxychloride. google.com The resulting 7-chloro derivative is a valuable intermediate, as the chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities at the 7-position. This reactivity has been exploited in the synthesis of compounds with potential biological activity. researchgate.net For example, the chlorine atom can be substituted with an amino group to form 7-amino derivatives.

| Compound Name | CAS Number | Molecular Formula | Use/Significance |

| 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one | 69099-05-4 | C9H7ClN2O | Key intermediate for nucleophilic substitution reactions. bldpharm.com |

| N-(7-chloro-1,8-naphthyridin-2-yl) 3-hydroxyindolinone | Not Available | C17H12ClN3O2 | Intermediate in the synthesis of more complex molecules. google.com |

Functionalization at the N-1 Methyl Group

The methyl group at the N-1 position of this compound offers another site for chemical modification. While the C-H bonds of a methyl group are generally unreactive, they can be activated under certain conditions. For instance, deprotonation of the methyl group using a strong base would generate a carbanion. This nucleophilic species can then react with a range of electrophiles, such as alkyl halides or carbonyl compounds, to introduce new carbon-carbon bonds and extend the molecular framework. This strategy allows for the synthesis of derivatives with modified side chains at the N-1 position, which can be crucial for modulating biological activity or physical properties. A practical, transition-metal-free approach for the α-methylation of 1,8-naphthyridine (B1210474) derivatives has been developed using DMSO as a methyl source, highlighting the potential for direct C-H functionalization. rsc.org

Heterocyclic Annulation and Ring Expansion Reactions

One such possibility is through ring expansion reactions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones with sodium azide (B81097) or trimethylsilyl (B98337) azide can lead to the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones through a cycloaddition-ring expansion rearrangement. kthmcollege.ac.inosi.lv This type of transformation provides a route to access substituted aminonaphthyridinones.

Furthermore, dearomative cycloaddition followed by a palladium-catalyzed cyclopropanation has been shown to be a viable strategy for the ring expansion of polycyclic arenes, a methodology that could potentially be applied to the naphthyridinone system to create novel benzocycloheptatriene-like structures. nih.gov

Chelation Chemistry and Metal Complex Formation with this compound Ligands

The 1,8-naphthyridine framework, with its two suitably positioned nitrogen atoms, is a well-known bidentate chelating ligand in coordination chemistry. wikipedia.orglibretexts.org The nitrogen atoms can coordinate to a metal center, forming a stable five-membered chelate ring. While the carbonyl group in this compound might influence the electronic properties of the coordinating nitrogen atoms, the fundamental ability to act as a ligand remains.

The resulting metal complexes can exhibit interesting photophysical, catalytic, or biological properties. The specific properties of the complex are determined by the nature of the metal ion and the other ligands in its coordination sphere. The 1,8-naphthyridine motif has been utilized to support both homo- and heterobimetallic complexes, where the close proximity of the metal centers can lead to cooperative effects and unique reactivity. escholarship.org The design and synthesis of new 1,8-naphthyridine-based ligands continue to be an active area of research for applications in catalysis and materials science. escholarship.orgiastate.edu

| Ligand/Complex | Description | Potential Application |

| 1,8-Naphthyridine | Bidentate chelating ligand. wikipedia.orglibretexts.org | Formation of metal complexes with diverse properties. |

| (PNNPFlu)Cu₂(μ‐Ph)][NTf₂] | A cationic dicopper complex with a dinucleating 1,8-naphthyridine ligand. escholarship.org | Catalysis, study of metal-metal interactions. |

| [Sc(glyox)(H₂O)] | A complex formed with a hexadentate ligand, demonstrating the chelating ability of related structures. nih.gov | Radiopharmaceutical applications. nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies of 1 Methyl 1,8 Naphthyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H-NMR, 13C-NMR, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural assignment of organic molecules like 1-Methyl-1,8-naphthyridin-2(1H)-one. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H-NMR spectra would be expected to reveal distinct signals for each unique proton in the molecule. Key expected features for this compound include a singlet peak corresponding to the three protons of the N-methyl group, typically appearing in the aliphatic region of the spectrum. The protons on the two aromatic rings would produce a series of doublets and triplets in the aromatic region, with their specific chemical shifts and coupling constants (J-values) providing information about their relative positions and neighboring protons.

¹³C-NMR spectroscopy complements ¹H-NMR by providing a signal for each unique carbon atom. For this compound, this would include a signal for the methyl carbon, carbons within the heterocyclic and benzene (B151609) rings, and a characteristic signal for the carbonyl carbon (C=O) of the lactam ring, typically found in the downfield region of the spectrum (around 160-180 ppm).

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive connectivity. COSY spectra reveal proton-proton couplings, helping to trace the proton network through the aromatic rings. HMBC spectra are invaluable for connecting protons to carbons that are two or three bonds away, which would unambiguously confirm the placement of the methyl group on the nitrogen atom by showing a correlation between the methyl protons and the carbonyl carbon, as well as other carbons in the pyridone ring.

While specific spectral data for the parent compound this compound is not detailed in the surveyed literature, the general approach remains standard for this class of compounds. For comparison, ¹H NMR data for related naphthyridine derivatives have been reported in various deuterated solvents like DMSO-d₆. googleapis.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC/MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

Liquid Chromatography-Mass Spectrometry (LC/MS) is a hybrid technique that first separates a mixture into its individual components using liquid chromatography before each component is analyzed by the mass spectrometer. For a purified sample of this compound, LC/MS would be used to confirm its purity and provide its nominal molecular weight. Using a soft ionization technique like electrospray ionization (ESI), the compound would typically be observed as a protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. googleapis.com For this compound (C₉H₈N₂O), HRMS would confirm the molecular formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass but different atomic compositions. The fragmentation pattern observed in the mass spectrum can also provide structural information, revealing stable fragments that are characteristic of the naphthyridinone core.

| Technique | Information Provided | Application to this compound |

| LC/MS | Purity and Nominal Molecular Weight | Confirms sample purity and detects the [M+H]⁺ ion. |

| HRMS | Exact Mass and Elemental Formula | Determines the precise molecular formula (C₉H₈N₂O). |

| MS/MS | Fragmentation Pattern | Elucidates the structure by analyzing daughter ions. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. For this compound, the most prominent and diagnostic peak in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. This peak is typically observed in the range of 1650-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations from the aromatic rings and the methyl group (around 2800-3100 cm⁻¹) and C=C/C=N stretching vibrations within the aromatic system (around 1400-1600 cm⁻¹).

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, it provides information on different vibrational modes. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar bonds of the aromatic rings.

Electronic Absorption and Emission Spectroscopy of this compound and its Derivatives

Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon the absorption or emission of light, typically in the ultraviolet (UV) and visible regions. These studies provide insight into the electronic structure and photophysical properties of the compound.

Solvent Effects on Photophysical Properties and Fluorescence Characteristics

The interaction between a solute molecule and the surrounding solvent can significantly influence its absorption and fluorescence spectra, a phenomenon known as solvatochromism. Studies on derivatives of this compound demonstrate these effects. For instance, the electronic absorption and emission spectra of the derivative 7-(dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one have been analyzed in various organic solvents to understand the relationship between the spectral shifts and solvent properties. researchgate.netnasc.ac.in Such studies typically reveal how the polarity and hydrogen-bonding capability of the solvent stabilize the ground and excited states of the molecule differently, leading to shifts in the absorption and emission maxima. Phenolic compounds, a broad class that includes structures with aromatic rings and hydroxyl groups, are well-known to exhibit such solvent-dependent behavior. nasc.ac.in

Rotational Diffusion Studies and Excited State Dynamics

Time-resolved fluorescence spectroscopy can be used to study the rotational dynamics of molecules in solution. By measuring the depolarization of fluorescence over time, the rotational correlation time can be determined, which relates to the size and shape of the molecule as well as the viscosity of the solvent.

Detailed rotational diffusion studies have been conducted on 7-(dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one, a derivative of the title compound. researchgate.net These investigations, performed in a series of alcohol solvents at a constant temperature, explore how the molecule rotates in different solvent environments. researchgate.net Such studies provide valuable information on solute-solvent interactions and the microenvironment experienced by the fluorophore. The analysis of excited state dynamics helps in understanding the processes that occur between the absorption of a photon and the subsequent emission of fluorescence, including energy relaxation and interactions with the solvent shell. researchgate.netnasc.ac.in

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can obtain a detailed map of electron density, which allows for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its structure. It would confirm the planarity of the naphthyridine ring system and reveal the precise geometry of the N-methyl and carbonyl groups. Furthermore, the crystal packing analysis would show how individual molecules arrange themselves in the crystal lattice, highlighting any intermolecular forces such as hydrogen bonds or π-π stacking interactions that stabilize the solid-state structure. While crystal structures for numerous other naphthyridine derivatives have been reported, a specific structure for this compound was not found in the surveyed literature.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the characterization of chiral molecules. These methods measure the differential absorption and rotation of plane-polarized light by enantiomers, providing unique spectral fingerprints that can be used to determine enantiomeric purity and absolute configuration.

However, the application of chiroptical spectroscopy is contingent upon the inherent chirality of the molecule under investigation. A thorough structural analysis of this compound reveals that the molecule is achiral. It does not possess any stereocenters (an atom with four different substituents) or other elements of chirality, such as axial or planar chirality. The molecule has a plane of symmetry that renders it superimposable on its mirror image.

Given that this compound is an achiral compound, it does not exhibit optical activity. Consequently, chiroptical spectroscopic techniques like CD and ORD are not applicable for its analysis in the context of enantiomeric characterization. There are no enantiomers of this compound to distinguish or characterize. Therefore, a detailed discussion of chiroptical data and the generation of corresponding data tables are not relevant for this specific molecule.

Computational and Theoretical Investigations of 1 Methyl 1,8 Naphthyridin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like 1-Methyl-1,8-naphthyridin-2(1H)-one. Software such as Gaussian is commonly employed for these theoretical explorations. These methods allow for the detailed analysis of molecular geometry, electronic structure, and charge distribution. nih.gov

Molecular Geometry Optimization and Conformer Analysis

The process of molecular geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. For this compound, this would involve determining the most stable three-dimensional structure. Theoretical calculations, often using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G), can predict bond lengths, bond angles, and dihedral angles. These calculated geometric parameters serve as a foundation for further computational analyses, including vibrational frequencies and thermodynamic properties.

Conformer analysis is essential for flexible molecules, but for a relatively rigid structure like this compound, the focus is primarily on the planarity of the fused ring system and the orientation of the methyl group. Different conformers, if any, would be analyzed to determine their relative stabilities.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals, Electron Density)

The electronic structure of a molecule is key to understanding its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a significant parameter that provides information about the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

For derivatives of 1,8-naphthyridine (B1210474), DFT calculations have been used to determine these energies. niscpr.res.in The analysis of molecular orbitals reveals the distribution of electron density and helps in identifying the regions of the molecule that are electron-rich or electron-poor.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies, related to molecular reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. researchgate.net Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. nih.gov Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green areas show regions of neutral potential. nih.gov

For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the naphthyridine ring, making these sites potential centers for electrophilic interactions. Positive potential might be observed around the hydrogen atoms.

Charge Distribution Analysis (e.g., Mulliken Charges)

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, providing insights into the electronic distribution. These charges are calculated based on the populations of the basis functions on each atom. uni-muenchen.de While simple and computationally popular, Mulliken charges can be highly dependent on the basis set used and may sometimes produce unphysical results. uni-muenchen.de Despite these limitations, they offer a qualitative understanding of how charge is distributed across the atoms in a molecule. For this compound, this analysis would assign numerical values to the partial charge on each atom, highlighting the electronegative and electropositive centers within the molecule.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations can provide valuable information about its conformational landscape and its interactions with solvent molecules. mdpi.com By simulating the molecule in a solvent box (e.g., water), researchers can observe how the solvent molecules arrange themselves around the solute and how these interactions influence the solute's conformation and dynamics. mdpi.com

MD simulations on related 1,8-naphthyridine derivatives have been used to assess the stability of their complexes with biological targets, such as receptors. nih.gov These simulations can reveal the formation of stable hydrogen bonds and other non-covalent interactions that are crucial for molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 1,8-naphthyridin-4-one derivatives, a class of compounds structurally related to this compound, QSAR models have been developed to understand the factors influencing their inhibitory potencies. nih.gov These models often use molecular connectivity indices and other physicochemical parameters to predict the activity of new compounds. nih.gov

For benzo[h] ijpsonline.comnaphthyridin-2(1H)-one analogs, another related class of compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build predictive models for their inhibitory activity against specific enzymes. ijpsonline.com These models can provide insights into the structural requirements for high activity and guide the design of more potent derivatives.

Reaction Mechanism Elucidation through Computational Transition State Analysis

The elucidation of reaction mechanisms through computational chemistry provides profound insights into the formation of complex molecules like this compound. While specific computational studies on the reaction mechanism of this compound are not extensively documented in publicly available research, a detailed mechanistic analysis of the closely related compound, 2-methyl-1,8-naphthyridine, via the Friedländer reaction offers a representative and detailed understanding of the process. This analogous reaction has been meticulously studied using quantum chemical calculations, providing valuable data on the transition states and intermediates involved.

A notable study on the gram-scale synthesis of 1,8-naphthyridines in water provides a comprehensive computational analysis of the reaction pathway. acs.org The investigation focuses on the reaction between 2-aminonicotinaldehyde and acetone (B3395972), catalyzed by choline (B1196258) hydroxide (B78521) (ChOH), to yield 2-methyl-1,8-naphthyridine. The proposed mechanism, supported by Density Functional Theory (DFT) calculations, reveals the energetic landscape of the reaction, including the activation energies of the transition states.

The reaction initiation involves the activation of the carbonyl group of acetone by the hydroxyl group of the choline cation through hydrogen bonding. Simultaneously, the hydroxide anion of the catalyst interacts with an α-hydrogen of the methylene (B1212753) carbonyl group. acs.org This leads to the formation of a nucleophilic intermediate (INT-2) through a transition state (TS-1) with a relatively low activation energy barrier of 3 kcal mol⁻¹. The stability of this transition state is attributed to hydrogen bonding interactions. acs.org

The subsequent and rate-determining step is the attack of the nucleophilic intermediate (INT-2) on the carbonyl carbon of 2-aminonicotinaldehyde. This proceeds through a transition state (TS-2) with a significantly higher activation energy barrier of 25.7 kcal mol⁻¹ relative to the intermediate INT-2. acs.org Computational analysis of this transition state highlights the crucial role of water in the reaction medium, as it forms hydrogen bonds that stabilize the transition state structure. acs.org

Following the formation of the intermediate INT-3, the reaction proceeds through further intermediates and transition states (TS-4 and TS-5) that lead to the final cyclized and aromatized product. These latter steps exhibit surprisingly low activation energy barriers of 1.8 and 1.1 kcal mol⁻¹, respectively. acs.org This significant decrease in the energy barriers is attributed to the thermodynamic driving force of aromatization, which facilitates the rapid formation of the stable 1,8-naphthyridine ring system. acs.org

The energetics of the key steps in the formation of 2-methyl-1,8-naphthyridine, as determined by computational analysis, are summarized in the table below.

| Reaction Step | Transition State | Intermediate | Activation Energy (kcal mol⁻¹) |

| Abstraction of α-hydrogen from acetone | TS-1 | INT-2 | 3.0 |

| Attack of INT-2 on 2-aminonicotinaldehyde | TS-2 | INT-3 | 25.7 |

| Cyclization and subsequent steps leading to the final product (simplified) | TS-4 / TS-5 | - | 1.8 / 1.1 |

This interactive data table summarizes the calculated activation energies for the key transition states in the computationally studied synthesis of 2-methyl-1,8-naphthyridine. acs.org

While the substituents on the naphthyridine core can influence the precise energetic barriers, the fundamental mechanistic pathway elucidated for 2-methyl-1,8-naphthyridine provides a robust model for understanding the formation of this compound and other similar derivatives through the Friedländer condensation. The identification of the rate-limiting step and the stabilizing role of the solvent and catalyst through transition state analysis are critical findings that inform synthetic strategies for this important class of heterocyclic compounds.

Mechanistic Biological Investigations of 1 Methyl 1,8 Naphthyridin 2 1h One and Its Analogues

Exploration of Molecular Targets and Pathways

The initial stages of understanding the biological impact of 1-Methyl-1,8-naphthyridin-2(1H)-one and its analogues involve identifying their direct molecular interactions within a biological system. This includes pinpointing specific enzymes, receptors, and proteins with which these compounds bind and modulate.

Enzyme Inhibition Studies

While specific enzyme inhibition data for this compound as a BCL6 inhibitor is not extensively detailed in publicly available research, the broader class of 1,8-naphthyridine (B1210474) derivatives has shown potential as inhibitors of various enzymes. For instance, some derivatives have been investigated as inhibitors of phosphodiesterase IV. Further research is required to specifically characterize the BCL6 inhibitory profile of this compound, including the determination of crucial parameters like IC50 values.

Receptor Binding Profiling

The interaction of 1,8-naphthyridin-2(1H)-one derivatives with various receptors has been a subject of study. Analogues of this compound have been developed as ligands for the cannabinoid type 2 (CB2) receptor. nih.govresearchgate.netrsc.org For example, a fluorescent ligand derived from the 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold demonstrated a binding affinity (pKi) of 6.33 for the human CB2 receptor. nih.gov Additionally, other derivatives have been synthesized and evaluated for their H1-receptor antagonist activity. ijpba.info However, a comprehensive receptor binding profile specifically for this compound is not yet established.

Protein-Ligand Interaction Analysis

Understanding the precise interactions between a ligand and its protein target is crucial for rational drug design. Molecular docking and other computational methods are often employed to predict and analyze these interactions. For the broader class of 1,8-naphthyridine derivatives, docking studies have been performed to understand their binding modes with various proteins. nih.gov For instance, the interaction of a 1,8-naphthyridin-2-(1H)-one-3-carboxamide analogue with the CB2 receptor has been modeled, showing hydrogen bonding and direction of the linker out of the receptor binding pocket. researchgate.net Detailed protein-ligand interaction analysis, including X-ray crystallography or advanced molecular modeling, specifically for this compound with targets like BCL6, would provide invaluable insights into its mechanism of action.

Cellular Mechanism of Action Studies (In Vitro Models)

Following the identification of molecular targets, the next step is to investigate the effects of these compounds on cellular processes using in vitro models. This helps to elucidate the functional consequences of the molecular interactions.

Mechanisms of Cell Proliferation Regulation

The 1,8-naphthyridine scaffold is present in various compounds that exhibit cytotoxic effects against a range of human cancer cell lines. researchgate.netnih.govresearchgate.net For example, certain 1,8-naphthyridine derivatives have shown inhibitory effects on the proliferation of breast, colon, and oral cancer cell lines. researchgate.net One study on novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives reported IC50 values against the MCF7 human breast cancer cell line in the micromolar range. researchgate.net However, the specific mechanisms by which this compound regulates cell proliferation have not been extensively studied. Future research should focus on identifying the key signaling pathways and cell cycle components that are modulated by this compound.

Mechanisms of Angiogenesis Inhibition

The formation of new blood vessels, or angiogenesis, is a critical process in tumor growth and metastasis. While some anticancer agents exert their effects by inhibiting angiogenesis, there is currently a lack of specific research on the direct mechanisms of angiogenesis inhibition by this compound. The antitumor activity of some 1,6-naphthyridin-2(1H)-one derivatives, such as the kinase inhibitor Ripretinib used for gastrointestinal stromal tumors, suggests that interference with signaling pathways critical for cell growth could indirectly affect angiogenesis. mdpi.com However, dedicated in vitro angiogenesis assays, such as tube formation assays or endothelial cell migration assays, are needed to specifically determine the anti-angiogenic potential of this compound and to unravel the underlying molecular mechanisms.

Mechanisms of Metastasis and Invasion Inhibition

While direct studies on the specific mechanisms of metastasis and invasion inhibition by this compound are not extensively documented in publicly available research, investigations into analogous 1,8-naphthyridine derivatives provide valuable insights into potential pathways. The process of cancer metastasis is a complex cascade involving cell migration, invasion through the extracellular matrix, and the establishment of secondary tumors. nih.gov The inhibition of these processes is a key strategy in cancer therapy.

A notable study on a novel 1,8-naphthyridine-2-carboxamide (B11912762) derivative, HSR2104, has shed light on a potential mechanism of action. This compound was found to significantly inhibit the migration of lipopolysaccharide (LPS)-treated BV2 microglial cells. nih.gov The inhibitory effect was attributed to the suppression of intracellular reactive oxygen species (ROS) generation and the downregulation of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor-κB (NF-κB) signaling pathway. nih.gov Although this research was conducted on microglial cells in the context of neuroinflammation, the pathways involved, particularly NF-κB, are also crucial in promoting cancer cell migration and invasion. This suggests that 1,8-naphthyridin-2(1H)-one analogues could potentially exert anti-metastatic effects by targeting similar inflammatory and signaling cascades in cancer cells.

Furthermore, the broader family of 1,8-naphthyridine derivatives has been recognized for a wide array of biological activities, including anticancer properties. nih.govnih.gov These compounds are known to interact with various biological targets, which could contribute to the inhibition of metastasis. For instance, matrix metalloproteinases (MMPs) are a family of enzymes that play a critical role in the degradation of the extracellular matrix, a key step in cancer cell invasion. mdpi.com While direct inhibition of MMPs by this compound has not been reported, targeting MMP activity is a known strategy for anti-metastatic drug development. Future research may explore the potential of 1,8-naphthyridin-2(1H)-one derivatives as MMP inhibitors.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological efficacy of 1,8-naphthyridine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features that govern their anticancer and other biological activities. These studies typically involve the synthesis of a series of analogues with systematic modifications to the core naphthyridine scaffold and subsequent evaluation of their biological effects.

For the 1,8-naphthyridine core, substitutions at various positions have been shown to significantly influence activity. For instance, the introduction of different substituents at the C3 and C7 positions, as well as on the N1 nitrogen, has been a common strategy to modulate the biological properties of these compounds.

A review of 1,8-naphthyridine derivatives highlights their broad spectrum of activities, including anticancer effects. nih.gov The diverse biological profiles suggest that even minor structural modifications can lead to significant changes in their mechanism of action and potency. For example, a series of novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives with various substituents at the C3 position were synthesized and evaluated for their cytotoxic activity against the MCF7 human breast cancer cell line. researchgate.net The results indicated that the nature of the substituent at C3 played a crucial role in determining the anticancer potency. researchgate.net

Similarly, research on 1,6-naphthyridin-2(1H)-ones, isomeric to the 1,8-naphthyridine core, has provided valuable SAR insights. A comprehensive review of this scaffold detailed how substitutions at positions N1, C3, C4, C5, C7, and C8 influence their biomedical applications. nih.gov For example, the presence of a double bond between C3 and C4 was found to be more prevalent in compounds developed as antitumor agents. nih.gov

The following table summarizes some key SAR findings for naphthyridine derivatives based on available literature:

| Scaffold Position | Modification | Impact on Biological Activity |

| C3 (1,8-naphthyridine) | Various substituents | Modulates cytotoxic activity in cancer cells. researchgate.net |

| C7 (1,8-naphthyridine) | Substitution | Influences overall biological profile. nih.gov |

| N1 (1,8-naphthyridine) | Methylation | A key feature of the title compound. |

| C3-C4 (1,6-naphthyridin-2(1H)-one) | Double bond | More common in antitumor agents. nih.gov |

These SAR studies are crucial for the rational design of more potent and selective this compound analogues for various therapeutic applications.

Photobiological Studies and Light-Activated Mechanisms

Currently, there is a lack of publicly available scientific literature detailing photobiological studies or light-activated mechanisms specifically for this compound or its close analogues. Photodynamic therapy (PDT) is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species that can kill cancer cells. While various heterocyclic compounds have been investigated as photosensitizers, research has predominantly focused on other classes of molecules.

For instance, studies on 1,8-naphthalimides, which are structurally distinct from 1,8-naphthyridin-2(1H)-ones, have demonstrated their potential in photodynamic therapy and as photoinitiators. nih.govnih.govresearchgate.netmdpi.com These compounds can generate singlet oxygen upon irradiation, a key event in PDT. nih.govnih.gov However, the photophysical and photochemical properties of the 1,8-naphthyridin-2(1H)-one scaffold have not been similarly explored in the context of light-activated therapies.

The absence of data in this area suggests a potential avenue for future research. Investigating the photoreactivity of this compound and its derivatives could uncover novel applications for these compounds, particularly in targeted cancer therapies that utilize light for activation. Such studies would involve assessing their absorption spectra, quantum yields of singlet oxygen generation, and their efficacy in light-induced cytotoxicity assays.

Applications in Materials Science and Optoelectronics

Utilization of 1-Methyl-1,8-naphthyridin-2(1H)-one as a Luminescent Material Component

The 1,8-naphthyridine (B1210474) scaffold is a well-established fluorophore, and its derivatives are extensively studied as luminescent materials. The electronic structure of the naphthyridine ring system facilitates strong fluorescence, which can be fine-tuned by introducing various substituents. For instance, conjugated oligomers based on the 1,8-naphthyridine core exhibit high fluorescence quantum yields, making them suitable for applications requiring bright emission. researchgate.net

Derivatives such as 1,6-naphthyridin-7(6H)-ones have been identified as powerful fluorescent scaffolds. achemblock.com These compounds can exhibit interesting photophysical phenomena, including solvatochromism, where the color of their fluorescence changes with the polarity of the solvent. achemblock.com This property is particularly valuable for creating materials that can report on their local chemical environment. The methylation at the N1 position, as seen in this compound, can further influence the compound's solubility and solid-state packing, which in turn affects its luminescent properties in thin films and solid devices.

Integration into Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The luminescent and charge-transporting properties of naphthyridine derivatives make them excellent candidates for use in organic light-emitting diodes (OLEDs). A series of n-type conjugated 1,8-naphthyridine oligomers have demonstrated high fluorescence in both solution and solid states, with quantum yields reaching up to 1.0. researchgate.net These materials possess high thermal stability and electron affinities that facilitate efficient electron injection and transport, a crucial requirement for high-performance OLEDs. researchgate.net Single-layer OLEDs fabricated with these naphthyridine-based emitters have produced yellow to white-pink light with notable brightness and efficiency. researchgate.net

Beyond OLEDs, the 1,8-naphthyridin-2(1H)-one framework is integral to the design of highly sensitive and selective fluorescent probes. These probes are engineered to signal the presence of specific ions or molecules through a change in their fluorescence intensity or color. For example, a 1,8-naphthyridine-based molecular clip was designed as an "off-on" fluorescent sensor for zinc ions (Zn²⁺), which are crucial in many biological processes. bldpharm.com Similarly, other derivatives have been developed to detect changes in the polarity of their microenvironment within living cells, targeting specific organelles like mitochondria and lysosomes. nih.gov

Table 1: Performance of Naphthyridine-Based OLEDs

| Emitter Type | Max. Brightness (cd/m²) | Voltage (V) | Max. Current Efficiency (cd/A) |

| White-pink | 400 | 4 | 0.6 |

| Yellow | 250 | - | 1.2 |

Data sourced from research on n-type conjugated 1,8-naphthyridine oligomers. researchgate.net

Role in Photovoltaic Cells and Energy Harvesting Systems

In the field of renewable energy, 1,8-naphthyridine derivatives are being explored for their potential in energy harvesting, particularly in dye-sensitized solar cells (DSSCs). kthmcollege.ac.in In a DSSC, a dye molecule absorbs sunlight and injects an electron into a semiconductor material, generating an electric current. The electron-deficient nature of the 1,8-naphthyridine core makes it an attractive component for use as an electron-acceptor or ancillary ligand in organic dyes for these cells.

By incorporating the naphthyridine scaffold into the molecular structure of the dye, researchers can modulate the dye's absorption spectrum, energy levels, and electron injection efficiency. While this is an emerging area of application, the fundamental properties of 1,8-naphthyridines suggest they can play a significant role in the development of more efficient and stable organic photovoltaic technologies.

Development of Naphthyridinone-Based Chemo/Biosensors

Chemosensors are molecules that provide a detectable signal upon binding to a specific chemical species (analyte). The 1,8-naphthyridin-2(1H)-one structure is an excellent platform for building such sensors due to its rigid structure and the presence of nitrogen atoms that can act as binding sites for analytes.

Researchers have successfully developed naphthyridine-based chemosensors that operate on "turn-on" or "turn-off" fluorescence mechanisms. For example, certain 1,8-naphthyridine derivatives exhibit a "turn-on" fluorescence response for fluoride (B91410) (F⁻) ions and a "turn-off" response for mercury (Hg²⁺) ions, allowing for the selective detection of these environmentally and biologically important species. kthmcollege.ac.in The design often involves attaching a receptor unit to the naphthyridine fluorophore. When the analyte binds to the receptor, it induces a change in the electronic properties of the fluorophore, leading to a change in its light emission. These sensors are valuable for applications ranging from environmental monitoring to medical diagnostics. organic-chemistry.org

Table 2: Examples of Naphthyridinone-Based Chemosensors

| Target Analyte | Sensor Type | Sensing Mechanism |

| Fluoride (F⁻) | Fluorescent | Turn-on |

| Mercury (Hg²⁺) | Fluorescent | Turn-off |

| Zinc (Zn²⁺) | Fluorescent | Off-on |

| Cellular Polarity | Fluorescent | Solvatochromic Shift |

This table summarizes findings from various studies on naphthyridine-based chemosensors. bldpharm.comnih.govkthmcollege.ac.in

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of 1,8-naphthyridine (B1210474) derivatives is a cornerstone of their development for various applications. kthmcollege.ac.in Current research emphasizes the creation of more environmentally friendly, safer, and atom-economical synthetic methods. kthmcollege.ac.in

Key strategies that are being explored include:

Multicomponent Reactions (MCRs): These reactions offer a streamlined approach to complex molecules in a single step from three or more reactants, which is both time-saving and efficient. researchgate.netresearchgate.net A facile, single-step synthesis of 1,8-naphthyridine derivatives has been achieved at room temperature through a three-component condensation of substituted 2-aminopyridines, malononitrile (B47326) or its ester derivatives, and various aldehydes. organic-chemistry.org

Green Chemistry Approaches: The use of water as a solvent and the development of greener methods are central to sustainable synthesis. rsc.org The Friedländer reaction, a classical method for synthesizing quinolines and naphthyridines, has been successfully adapted to use water as a solvent, providing high yields of substituted 1,8-naphthyridines. rsc.org

Catalysis: The development of novel catalysts is crucial for improving reaction rates and yields. This includes the use of metal-based catalysts, Lewis acids, and even microwave-assisted organic synthesis to accelerate reactions. researchgate.netresearchgate.netorganic-chemistry.org For instance, a copper-catalyzed [5 + 1] annulation of 2-ethynylanilines has been developed to produce quinoline (B57606) derivatives, a reaction type that can be extended to naphthyridine synthesis. organic-chemistry.org

Ring Expansion Reactions: Innovative methods, such as the ring expansion of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones, are being investigated to create 3- and 4-amino-1,8-naphthyridin-2(1H)-ones. kthmcollege.ac.inresearchgate.net

These advanced synthetic strategies aim to produce a diverse library of 1,8-naphthyridinone derivatives for further biological evaluation. researchgate.net

Advanced Computational Design of Naphthyridinone Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of novel naphthyridinone derivatives with specific biological targets. nih.gov These methods allow for the prediction of molecular properties and interactions, guiding the synthesis of more potent and selective compounds.

Current computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.netnih.gov It has been used to study the interaction of 1,8-naphthyridine derivatives with DNA Gyrase B, a key enzyme in bacteria. researchgate.net

Density Functional Theory (DFT) Calculations: DFT is used to investigate the electronic structure of molecules, providing insights into reaction mechanisms and the stability of intermediates and transition states. acs.org This has been applied to understand the Friedländer reaction for 1,8-naphthyridine synthesis. acs.org

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates can be predicted using computational models, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

These computational tools not only accelerate the discovery of new drug candidates but also provide a deeper understanding of their mechanism of action at the molecular level.

Exploration of Undiscovered Mechanistic Pathways

A thorough understanding of the reaction mechanisms underlying the synthesis of 1,8-naphthyridinones is crucial for optimizing reaction conditions and developing new synthetic methodologies. researchgate.net While classical mechanisms like the Friedländer condensation are well-established, researchers are continually exploring novel mechanistic pathways. acs.orgresearchgate.net

Recent investigations have focused on:

Tandem Reactions: The development of one-pot, three-component tandem Knoevenagel/Michael/cyclization/anomeric-based oxidation reactions provides an efficient route to new 1,8-naphthyridines. researchgate.net

Hydrogen-Bond-Mediated Catalysis: The role of hydrogen bonding in facilitating organic reactions is an area of active research. acs.org DFT calculations have provided insight into the importance of hydrogen bonds in the ChOH-mediated Friedländer reaction. acs.org

Outer Sphere Mechanisms: Kinetic experiments and DFT calculations have been used to support a concerted outer sphere mechanism for the dehydrogenation of alcohols in certain 1,8-naphthyridine syntheses. researchgate.net

Unraveling these intricate mechanistic details will enable chemists to design more efficient and selective synthetic routes to novel naphthyridinone derivatives.

Interdisciplinary Research Integrating Naphthyridinone Chemistry with Nanotechnology and Advanced Materials

The unique photophysical properties of 1,8-naphthyridines have opened up avenues for their application in materials science. kthmcollege.ac.in Interdisciplinary research is now focused on integrating naphthyridinone chemistry with nanotechnology and the development of advanced materials.

Emerging areas of research include:

Light-Emitting Diodes (LEDs) and Dye-Sensitized Solar Cells (DSSCs): The fluorescent properties of some 1,8-naphthyridine derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs) and as sensitizers in DSSCs. kthmcollege.ac.in

Molecular Sensors: The ability of the 1,8-naphthyridine scaffold to act as a ligand for various metal ions is being explored for the development of selective molecular sensors. kthmcollege.ac.inwikipedia.org

Metal-Organic Frameworks (MOFs): The use of 1,8-naphthyridine derivatives as building blocks for MOFs is an emerging area. researchgate.net These materials have potential applications in catalysis, gas storage, and separation.

The convergence of naphthyridinone chemistry with these advanced fields holds the promise of creating novel materials with tailored properties and functionalities.

Challenges and Opportunities in Naphthyridinone Research

While the field of 1,8-naphthyridinone research is vibrant and full of potential, several challenges remain. The development of highly efficient and stereoselective synthetic methods is an ongoing pursuit. Furthermore, a deeper understanding of the structure-activity relationships of these compounds is needed to guide the design of more effective therapeutic agents. researchgate.net

Despite these challenges, the opportunities are vast. The 1,8-naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for the development of new drugs. mdpi.comnih.gov The diverse biological activities already observed for this class of compounds, including antibacterial, anticancer, and antiviral properties, suggest that many more therapeutic applications are yet to be discovered. nih.govnih.govacs.org Continued exploration of this fascinating class of molecules is certain to yield exciting new discoveries in both medicine and materials science.

Q & A

Q. What are the standard synthetic routes for 1-methyl-1,8-naphthyridin-2(1H)-one, and how do reaction conditions influence yields?

Methodological Answer: The synthesis typically involves cyclization reactions or functionalization of the parent 1,8-naphthyridin-2(1H)-one scaffold. For example, alkylation at the N1 position can be achieved using methyl halides under basic conditions (e.g., KOH in ethanol/water at 60°C, yielding ~51% for analogous pentyl derivatives) . Microwave-assisted inverse electron-demand Diels–Alder reactions have also been optimized for dihydro derivatives, with chlorobenzene at 220°C for 1 hour providing efficient ring closure . Key variables include solvent polarity, temperature, and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) .

Q. How is the structural integrity of this compound verified in synthetic workflows?

Methodological Answer: Multi-technique characterization is essential:

- NMR : Distinct signals for the methyl group (δ ~2.58 ppm as singlet) and aromatic protons (δ 7.2–8.5 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 148.16 for the parent compound) and fragmentation patterns confirm molecular weight .

- X-ray crystallography : Resolves planarity of the naphthyridine core and hydrogen-bonding networks (e.g., intermolecular N–H⋯O interactions in hydrated forms) .

Q. What preliminary biological assays are used to evaluate this compound derivatives?

Methodological Answer: Initial screening often includes:

- Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF7), with IC₅₀ values calculated from dose-response curves .

- Receptor binding : Radioligand displacement assays for CB2R selectivity (e.g., Ki values < 100 nM for neuroprotective analogs) .

- Antiviral activity : HIV RNase H inhibition assays, with IC₅₀ values compared to reference inhibitors like Raltegravir .

Advanced Research Questions

Q. How can solubility and bioavailability of this compound derivatives be optimized for in vivo studies?

Methodological Answer:

- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester-linked morpholine moieties) to enhance water solubility .

- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates .

- Lipid nanoparticle encapsulation : Employ microfluidics to stabilize hydrophobic derivatives for intravenous delivery .

Q. What strategies resolve contradictory bioactivity data across structurally similar derivatives?

Methodological Answer:

- SAR analysis : Compare substituent effects (e.g., 7-Cl substitution enhances duplex DNA binding affinity by 2–3°C in PNAs, while nitro groups reduce solubility) .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or unfavorable π-stacking in low-activity analogs .

- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding kinetics to distinguish true inhibitors from non-specific aggregators .

Q. How are regioselectivity challenges addressed during functionalization of the naphthyridine core?

Methodological Answer:

- Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions (e.g., C3 for halogenation) .

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection of NH groups during Suzuki-Miyaura couplings) .

- Microwave irradiation : Enhances regioselectivity in cycloadditions by reducing side reactions .

Key Methodological Insights

- Controlled halogenation : KClO₃/HCl at 50°C selectively chlorinates the C3 position without side products .

- Crystallography-driven design : Hydrogen-bonding motifs (e.g., N–H⋯O) guide co-crystal selection for stability .

- Triplex DNA targeting : 7-Cl-bT derivatives stabilize Hoogsteen base-pairing via enthalpy-driven interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。